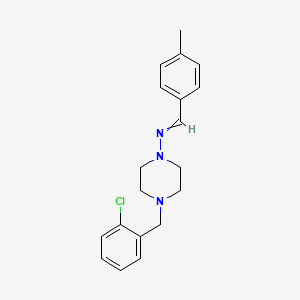![molecular formula C15H24N2O2 B6084485 N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMPP belongs to the class of compounds known as positive allosteric modulators (PAMs), which have the ability to enhance the activity of certain receptors in the brain.
Mecanismo De Acción
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide acts as a PAM for the nAChR, which means that it binds to a specific site on the receptor and enhances its activity. This results in an increase in the release of neurotransmitters such as acetylcholine, which are essential for cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is its ability to selectively enhance the activity of the nAChR without affecting other receptors in the brain. This makes it a valuable tool for studying the role of the nAChR in various neurological disorders. However, one limitation of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is its short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide. One area of interest is the development of more potent and selective PAMs for the nAChR, which could have even greater therapeutic potential. Another area of interest is the use of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide as a tool for studying the role of the nAChR in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is a synthetic compound that has shown promise as a therapeutic agent for various neurological disorders. Its ability to selectively enhance the activity of the nAChR makes it a valuable tool for studying the role of this receptor in cognitive function and memory. Further research is needed to fully understand the potential of N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide and other PAMs for the treatment of neurological disorders.
Métodos De Síntesis
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide is synthesized through a multistep process that involves the reaction of 3-methylphenol with 2-chloro-N,N-dimethylpropylamine to form the intermediate compound, which is then reacted with propanoyl chloride to produce N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance the activity of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-12-7-5-8-14(11-12)19-13(2)15(18)16-9-6-10-17(3)4/h5,7-8,11,13H,6,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJKIRXCVNLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B6084408.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6084411.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)

![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
![4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)


![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)